5-Bromo-2-(o-tolyloxy)pyrimidine CAS number and properties
5-Bromo-2-(o-tolyloxy)pyrimidine CAS number and properties
An In-Depth Technical Guide to 5-Bromo-2-(o-tolyloxy)pyrimidine
Authored by: A Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active molecules and FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for phenyl rings and engage in hydrogen bonding, make it a versatile core for drug design.[1][3] Within this broad class, functionalized pyrimidines such as 5-Bromo-2-(o-tolyloxy)pyrimidine serve as critical building blocks, offering multiple reaction vectors for the synthesis of complex molecular architectures.
This guide provides a comprehensive technical overview of 5-Bromo-2-(o-tolyloxy)pyrimidine, focusing on its chemical properties, synthesis, reactivity, and applications for professionals in drug discovery and chemical research. We will delve into the causality behind its synthetic pathways and explore its potential in creating novel therapeutic agents.
Core Compound Identification and Properties
5-Bromo-2-(o-tolyloxy)pyrimidine is a halogenated heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and an ortho-tolyloxy group at the 2-position.
CAS Number: 73267-74-0[4]
Physicochemical Data
The structural and physical properties of a compound are fundamental to understanding its reactivity, solubility, and pharmacokinetic profile. The key properties of related tolyloxy pyrimidine isomers are summarized below for comparison.
| Property | 5-Bromo-2-(o-tolyloxy)pyrimidine | 5-Bromo-2-(m-tolyloxy)pyrimidine | 5-Bromo-2-(p-tolyloxy)pyrimidine |
| CAS Number | 73267-74-0[4] | 73221-74-6[5][6] | 887430-90-2[7][8] |
| Molecular Formula | C₁₁H₉BrN₂O | C₁₁H₉BrN₂O | C₁₁H₉BrN₂O |
| Molecular Weight | 265.11 g/mol | 265.11 g/mol [5] | 265.11 g/mol [7] |
| Appearance | Data not widely reported; likely a solid at room temperature. | Data not widely reported. | Data not widely reported. |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Expected to be soluble in common organic solvents. | Expected to be soluble in common organic solvents. |
| Melting Point | Not reported in available literature. | Not reported in available literature. | Not reported in available literature. |
Synthesis and Mechanistic Insights
The primary route for synthesizing 5-Bromo-2-(o-tolyloxy)pyrimidine is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly efficient due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two ring nitrogen atoms.[9]
General Synthetic Protocol
The synthesis involves the reaction of a di-substituted pyrimidine, typically 5-bromo-2-chloropyrimidine, with ortho-cresol (o-cresol) in the presence of a base.
Reactants:
-
5-Bromo-2-chloropyrimidine (or 2,5-dibromopyrimidine)
-
o-Cresol (2-methylphenol)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
Step-by-Step Protocol:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of o-cresol, forming the more nucleophilic o-cresolate anion. The choice of base is critical; a strong base like NaH ensures complete deprotonation, while a weaker base like K₂CO₃ establishes an equilibrium.
-
Nucleophilic Attack: The o-cresolate anion attacks the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine ring. The C2 position is highly activated towards nucleophilic attack due to its proximity to both ring nitrogens.
-
Leaving Group Departure: The reaction proceeds through a transient, negatively charged Meisenheimer complex. The stability of this intermediate is key to the reaction's success. Subsequently, the chloride (or bromide) leaving group is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final product.
-
Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography to achieve high purity.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the SₙAr synthesis.
Caption: SₙAr Synthesis Workflow.
Chemical Reactivity and Strategic Applications
5-Bromo-2-(o-tolyloxy)pyrimidine is a bifunctional intermediate. The reactivity of the compound is primarily centered around the C5-bromine substituent, which serves as a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is ideally suited for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[10][11]
Example: Suzuki-Miyaura Coupling
This reaction couples the pyrimidine core with an aryl or heteroaryl boronic acid (or ester) to form a biaryl system, a common motif in kinase inhibitors and other therapeutic agents.
Protocol Outline:
-
Reactants: 5-Bromo-2-(o-tolyloxy)pyrimidine, an appropriate boronic acid (R-B(OH)₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., KOAc, Cs₂CO₃), and a solvent (e.g., dioxane, toluene).
-
Catalytic Cycle: The reaction proceeds via a standard Suzuki catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
-
Significance: This allows for the precise and modular installation of diverse substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR) during a drug discovery campaign.
Reactivity Pathway Diagram
Caption: Key Reactivity Pathways.
Role in Drug Discovery and Medicinal Chemistry
The pyrimidine core is integral to numerous therapeutic agents, and its derivatives are explored for a wide range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][10] Brominated pyrimidines are particularly valuable as intermediates in the synthesis of targeted therapies. For instance, the drug Macitentan, a dual endothelin receptor antagonist, contains a bromopyrimidine-oxy moiety, underscoring the clinical relevance of this structural class.[12]
The strategic placement of the o-tolyloxy group can influence the compound's conformational properties and its interactions with biological targets. The methyl group provides steric bulk and lipophilicity, which can be crucial for optimizing binding affinity and pharmacokinetic properties like metabolic stability. Researchers can leverage the C5-bromo position to build out complex side chains designed to interact with specific pockets of a target enzyme or receptor.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(o-tolyloxy)pyrimidine is not widely available, data from closely related brominated pyrimidines can provide guidance on safe handling.
General Hazards (Inferred from Related Compounds):
-
Skin Corrosion/Irritation: May cause skin irritation.[13]
-
Eye Damage/Irritation: Can cause serious eye irritation.[13]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[14][15]
-
Respiratory Irritation: May cause respiratory irritation.[13][16]
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area or under a chemical fume hood.[14]
-
Wear protective gloves, safety glasses with side shields, and a lab coat.[15]
-
Avoid breathing dust, fumes, or vapors.[14]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
5-Bromo-2-(o-tolyloxy)pyrimidine is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its synthesis via nucleophilic aromatic substitution is robust, and its true utility lies in the reactivity of the C5-bromo group, which opens the door to a multitude of cross-coupling reactions. This enables the creation of diverse libraries of complex molecules for screening against various biological targets. A thorough understanding of its properties, synthesis, and reactivity allows researchers to strategically incorporate this intermediate into the design of next-generation therapeutics.
References
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- Benchchem. 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.
- Thermo Fisher Scientific.
- Benchchem. An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Thermo Fisher Scientific. 5-Bromo-2-(methylthio)
- TCI Chemicals.
- BLDpharm. 73221-74-6|5-Bromo-2-(m-tolyloxy)pyrimidine.
- PubChem. Pyrimidine, 5-bromo-2-methoxy-.
- Sharma, P. C., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- ChemicalBook. 5-BROMO-2-(P-TOLYLOXY)PYRIMIDINE | 887430-90-2.
- BLDpharm. 887430-90-2|5-Bromo-2-(p-tolyloxy)pyrimidine.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry.
- Sharma, P., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Zhang, Y., et al. (2025).
- Zhang, Y., et al. (2025).
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